molecular formula C18H24N4O3S B11200600 4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methylbutyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methylbutyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11200600
M. Wt: 376.5 g/mol
InChI Key: NBHMYRNVPLXBPP-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound during the early stage of synthesis

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-(3-methylbutyl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C18H24N4O3S/c1-11(2)7-8-20-18(24)16-14(19)15(22-26-16)17(23)21-10-12-5-4-6-13(9-12)25-3/h4-6,9,11H,7-8,10,19H2,1-3H3,(H,20,24)(H,21,23)

InChI Key

NBHMYRNVPLXBPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC(=CC=C2)OC)N

Origin of Product

United States

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